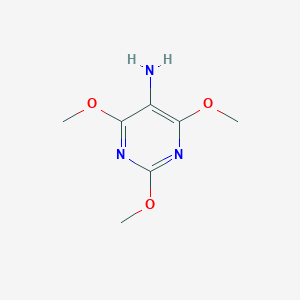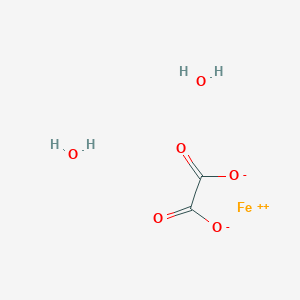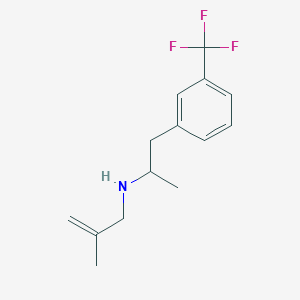
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine, also known as amphetamines, is a class of psychoactive stimulant drugs that are widely used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. The compound is synthesized through a complex chemical process that involves several steps and requires specialized equipment and expertise.
Scientific Research Applications
Amphetamines have been extensively studied for their therapeutic and cognitive-enhancing effects. They are widely used in the treatment of ADHD, narcolepsy, and obesity due to their ability to increase alertness, attention, and motivation. They have also been studied for their potential use in the treatment of depression, anxiety, and addiction. In addition, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine have been used as performance-enhancing drugs in sports and other activities.
Mechanism Of Action
Amphetamines work by increasing the release and blocking the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and motivation, as well as improved cognitive function and mood. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to tolerance, dependence, and addiction.
Biochemical And Physiological Effects
Amphetamines have a wide range of biochemical and physiological effects on the body. They increase heart rate, blood pressure, and body temperature, as well as stimulate the central nervous system. They also increase the release of glucose and fatty acids from the liver and muscle tissue, leading to increased energy levels and weight loss. However, prolonged use of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine can lead to cardiovascular disease, stroke, and other health problems.
Advantages And Limitations For Lab Experiments
Amphetamines have several advantages and limitations for lab experiments. They are widely available and relatively inexpensive, making them easy to obtain and use in research studies. They also have well-established pharmacological properties and are subject to strict regulations, ensuring that they are used safely and responsibly. However, alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine are also subject to abuse and diversion, and their effects can vary depending on the dose, route of administration, and individual factors.
Future Directions
There are several future directions for research on alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. One area of interest is the development of new and improved formulations that are safer and more effective for long-term use. Another area of interest is the study of the molecular and cellular mechanisms underlying the effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on the brain and body. This could lead to the development of new drugs that target specific pathways and receptors involved in the action of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine. Finally, there is a need for more research on the long-term effects of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine on health and well-being, as well as on their potential for abuse and addiction.
Synthesis Methods
The synthesis of alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine involves several steps, including the reduction of ephedrine or pseudoephedrine to form the intermediate phenyl-2-propanone (P2P) or its derivatives, followed by the reductive amination of P2P with a suitable amine to form the final product. The process requires specialized equipment and expertise and is subject to strict regulations due to the potential for abuse and diversion.
properties
CAS RN |
15270-47-0 |
|---|---|
Product Name |
alpha-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Molecular Formula |
C14H18F3N |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-10(2)9-18-11(3)7-12-5-4-6-13(8-12)14(15,16)17/h4-6,8,11,18H,1,7,9H2,2-3H3 |
InChI Key |
LBYGOKYMYRLVAO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=C)C |
synonyms |
α-Methyl-N-(2-methyl-2-propenyl)-m-(trifluoromethyl)benzeneethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




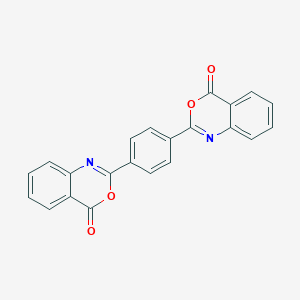
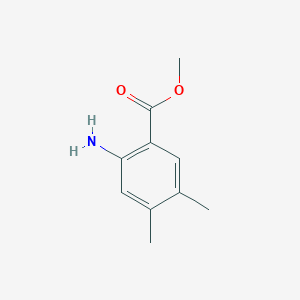
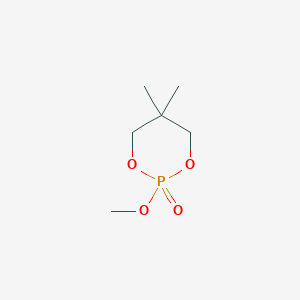
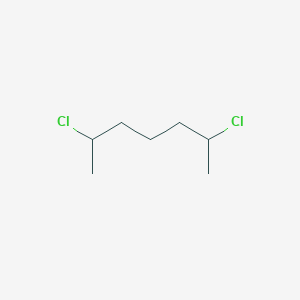
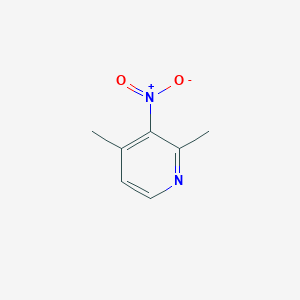
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
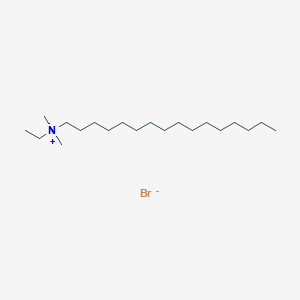
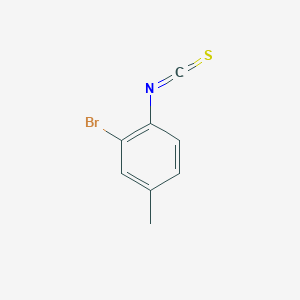
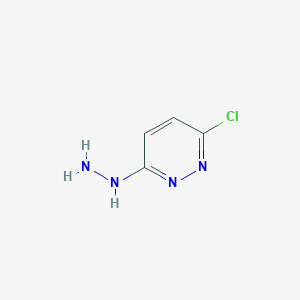
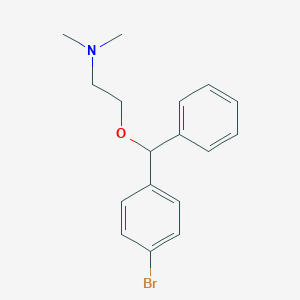
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
